8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and hydroxylation reactions to introduce the necessary functional groups .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted tetracene compounds with different functional groups .
Scientific Research Applications
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: As an intermediate in the synthesis of daunorubicin, it plays a crucial role in the development of chemotherapeutic agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with cellular components. In the context of its role as a precursor to daunorubicin, the compound contributes to the inhibition of DNA synthesis in cancer cells by intercalating into the DNA strands and disrupting the replication process. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Doxorubicinone: Another tetracene derivative with similar chemical properties and applications.
Adriamycinone: A compound closely related to daunorubicinone, used in the synthesis of doxorubicin.
Idarubicinone: A derivative used in the synthesis of idarubicin, another chemotherapeutic agent.
Uniqueness
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups that make it an essential intermediate in the synthesis of daunorubicin. Its acetyl and hydroxyl groups play a crucial role in the biological activity of the final chemotherapeutic product .
Properties
CAS No. |
83344-26-7 |
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Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
8-acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C20H16O5/c1-9(21)10-5-6-12-11(7-10)8-14-17(19(12)24)20(25)16-13(18(14)23)3-2-4-15(16)22/h2-4,8,10,22,24H,5-7H2,1H3 |
InChI Key |
NYDFGMXECRSLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origin of Product |
United States |
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